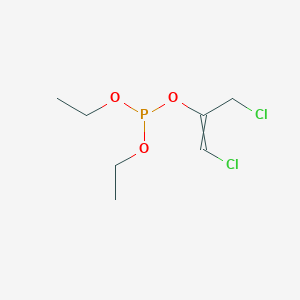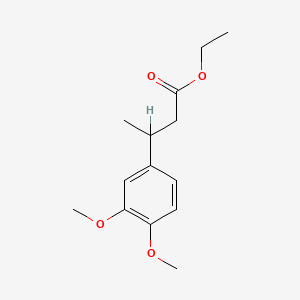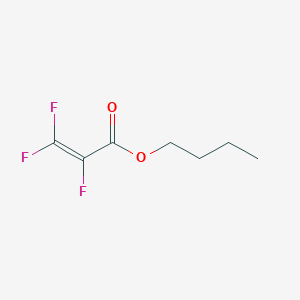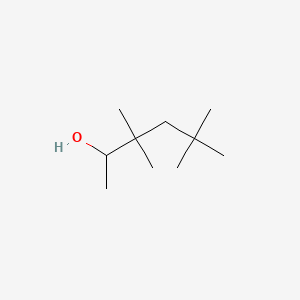
3,3,5,5-Tetramethylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethylhexan-2-ol: is an organic compound with the molecular formula C10H22O . It is a secondary alcohol characterized by the presence of four methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylhexan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3,3,5,5-tetramethylhexan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the ketone precursor. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,3,5,5-tetramethylhexan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 3,3,5,5-Tetramethylhexan-2-one.
Reduction: this compound.
Substitution: 3,3,5,5-Tetramethylhexyl chloride.
Scientific Research Applications
3,3,5,5-Tetramethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving alcohols.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3,3,5,5-tetramethylhexan-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
3,3,5,5-Trimethylhexan-2-ol: Similar in structure but with one less methyl group.
3,3,5,5-Tetramethylhexan-1-ol: An isomer with the hydroxyl group at a different position.
3,5,5-Trimethylhexan-1-ol: Another related compound with fewer methyl groups.
Uniqueness: 3,3,5,5-Tetramethylhexan-2-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
66256-69-7 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,3,5,5-tetramethylhexan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(11)10(5,6)7-9(2,3)4/h8,11H,7H2,1-6H3 |
InChI Key |
USWOQOMRDCYQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


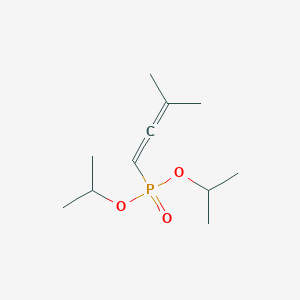
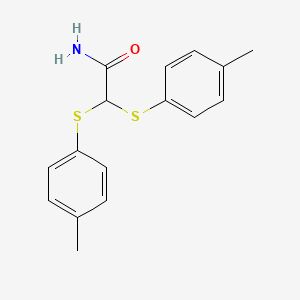
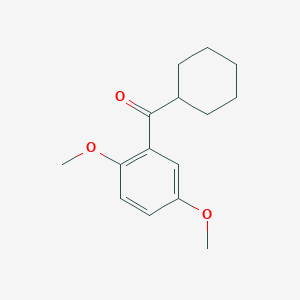

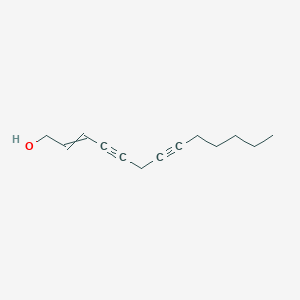
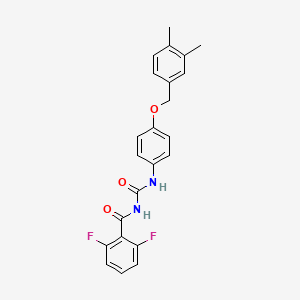


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)


